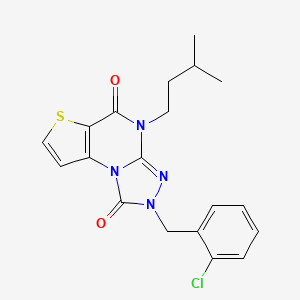

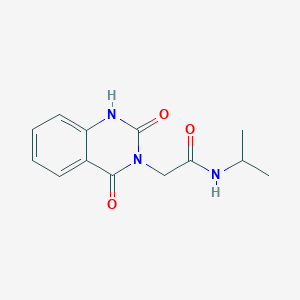

N-(3-isopropoxypropyl)-6-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)hexanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-isopropoxypropyl)-6-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)hexanamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various hematologic malignancies. It belongs to the class of drugs called kinase inhibitors, which target the enzymes that drive the growth and survival of cancer cells.

Scientific Research Applications

Synthesis and Characterization

A significant aspect of the research focuses on the synthesis and characterization of quinazoline derivatives, including methods to produce these compounds efficiently. For instance, a practical approach to synthesize 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives using dithiocarbamate–anthranilic acid reactions highlights a straightforward protocol emphasizing simplicity, good yields, and the ease of product isolation (Azizi & Edrisi, 2017). Similarly, studies on the synthesis of new thioxoquinazolinone derivatives explore their anticonvulsant and antimicrobial activities, contributing to the understanding of their potential therapeutic applications (Rajasekaran et al., 2013).

Biological Activities and Applications

Research extends into investigating the biological activities of quinazoline derivatives, including their antimicrobial, anticancer, and enzyme inhibition properties. For example, compounds derived from dodecanoyl isothiocyanate and exhibiting various heterocyclic structures have been evaluated for their antioxidant and antitumor activities, showing significant potential (Ismail & Elsayed, 2018). Moreover, the synthesis and anticancer activity evaluation of quinazoline derivatives against cancer cell lines highlight the potential of these compounds as anticancer agents, with some derivatives showing more potency than standard treatments (Abuelizz et al., 2017).

Chemical Properties and Mechanisms

The exploration of the chemical properties and mechanisms of action of quinazoline derivatives forms a crucial part of the research. For instance, studies on tyrosine kinase inhibitors involve the development of 6-substituted 4-anilinoquinazolines as soluble, irreversible inhibitors of the epidermal growth factor receptor, showcasing their therapeutic relevance in targeting cancer pathways (Smaill et al., 2001).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-isopropoxypropyl)-6-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)hexanamide involves the reaction of 2-thioxo-1,2-dihydroquinazolin-4-amine with 3-isopropoxypropylamine followed by the addition of hexanoyl chloride. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and hydrochloric acid to yield the final product.", "Starting Materials": [ "2-thioxo-1,2-dihydroquinazolin-4-amine", "3-isopropoxypropylamine", "hexanoyl chloride", "N,N-dimethylformamide dimethyl acetal", "hydrochloric acid" ], "Reaction": [ "Step 1: React 2-thioxo-1,2-dihydroquinazolin-4-amine with 3-isopropoxypropylamine in the presence of a suitable solvent and a catalyst to yield the intermediate product.", "Step 2: Add hexanoyl chloride to the intermediate product and stir the mixture at a suitable temperature to allow the reaction to proceed.", "Step 3: Quench the reaction by adding a suitable quenching agent and isolate the resulting intermediate product.", "Step 4: React the intermediate product with N,N-dimethylformamide dimethyl acetal and hydrochloric acid in the presence of a suitable solvent to yield the final product.", "Step 5: Purify the final product by using suitable purification techniques such as column chromatography or recrystallization." ] } | |

CAS RN |

689266-18-0 |

Product Name |

N-(3-isopropoxypropyl)-6-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)hexanamide |

Molecular Formula |

C20H30N4O2S |

Molecular Weight |

390.55 |

IUPAC Name |

N-(3-propan-2-yloxypropyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide |

InChI |

InChI=1S/C20H30N4O2S/c1-15(2)26-14-8-13-21-18(25)11-4-3-7-12-22-19-16-9-5-6-10-17(16)23-20(27)24-19/h5-6,9-10,15H,3-4,7-8,11-14H2,1-2H3,(H,21,25)(H2,22,23,24,27) |

InChI Key |

QITBGRLWVKFDBM-UHFFFAOYSA-N |

SMILES |

CC(C)OCCCNC(=O)CCCCCNC1=NC(=S)NC2=CC=CC=C21 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2665986.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2665987.png)

![4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2665990.png)

![2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-phenylpyridine-3-carbonitrile](/img/structure/B2665991.png)

![N-benzyl-2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2665994.png)

![4-Benzamido-1-[(4-fluorosulfonyloxyphenyl)methyl]piperidine](/img/structure/B2665999.png)